molecular formula C14H18N6S2 B10876145 N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

Cat. No.: B10876145
M. Wt: 334.5 g/mol
InChI Key: RPRPLIHYWBQBHV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide is a complex organic compound featuring a piperidine ring substituted with a thiophene-tetrazole moiety and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.

    Introduction of the Thiophene-Tetrazole Moiety:

    Attachment of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines or partially reduced tetrazole derivatives.

    Substitution Products: Various alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene and tetrazole rings suggests possible applications as anti-inflammatory, antimicrobial, or anticancer agents. Studies may focus on its interaction with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors. Its structural properties make it suitable for incorporation into polymers or other composite materials.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene and tetrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide: Similar in structure but with a pyridine ring instead of a thiophene-tetrazole moiety.

    N-cyclopropyl-4-(5-thien-2-yl-2H-tetrazol-2-yl)piperidine-1-carbothioamide: A closely related compound with slight variations in the substituents.

Uniqueness

N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide is unique due to the combination of the cyclopropyl group, thiophene ring, and tetrazole moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C14H18N6S2

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclopropyl-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioamide

InChI

InChI=1S/C14H18N6S2/c21-14(15-10-3-4-10)19-7-5-11(6-8-19)20-17-13(16-18-20)12-2-1-9-22-12/h1-2,9-11H,3-8H2,(H,15,21)

InChI Key

RPRPLIHYWBQBHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4

Origin of Product

United States

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